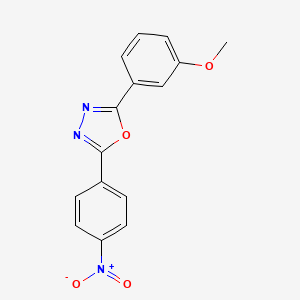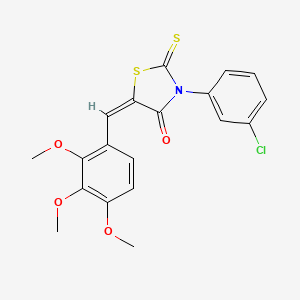![molecular formula C17H15F3N2O2 B11694726 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)
1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core substituted with a trifluoromethyl group and a 2-(2-methoxyphenoxy)ethyl side chain, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzodiazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxyphenoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with new functional groups.
科学研究应用
1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.
作用机制
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the benzodiazole core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of the compound .
相似化合物的比较
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Methoxyphenoxy)ethylamine
Comparison: 1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both the trifluoromethyl group and the benzodiazole core, which confer distinct chemical properties and reactivity. In comparison, similar compounds may lack one or both of these features, resulting in different chemical behavior and applications.
属性
分子式 |
C17H15F3N2O2 |
|---|---|
分子量 |
336.31 g/mol |
IUPAC 名称 |
1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C17H15F3N2O2/c1-23-14-8-4-5-9-15(14)24-11-10-22-13-7-3-2-6-12(13)21-16(22)17(18,19)20/h2-9H,10-11H2,1H3 |
InChI 键 |
SWRCXDBUEMPLQN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694652.png)
![(3Z)-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11694666.png)
![2-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11694667.png)

![(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694677.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694678.png)
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide](/img/structure/B11694690.png)
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11694697.png)

![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![(5Z)-1-(4-chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694721.png)

![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B11694740.png)
